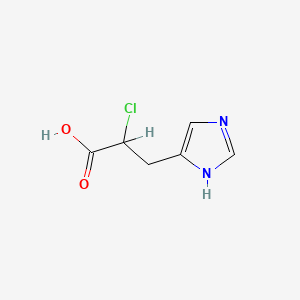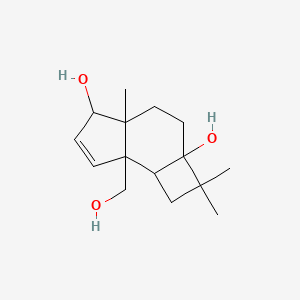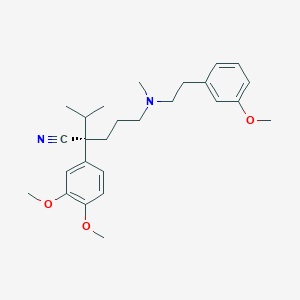
Mevaldic acid
Übersicht
Beschreibung
Mevaldic acid, also known as 3,5-dihydroxy-3-methylvaleraldehyde, is an organic compound that plays a crucial role in the biosynthesis of mevalonic acid. It is an intermediate in the mevalonate pathway, which is essential for the production of terpenes and steroids. This compound is of significant interest in biochemistry and pharmaceutical research due to its involvement in the synthesis of various biologically important molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mevaldic acid can be synthesized through the reduction of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA). The reduction process involves the use of specific enzymes, such as HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to this compound. This reaction typically requires the presence of nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves microbial fermentation processes. Specific strains of yeast or bacteria are genetically engineered to overproduce HMG-CoA reductase, thereby increasing the yield of this compound. The fermentation process is optimized to ensure high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Mevaldic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mevalonic acid.
Reduction: this compound can be reduced to form 3,5-dihydroxy-3-methylpentanol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Mevalonic acid
Reduction: 3,5-dihydroxy-3-methylpentanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Mevaldic acid has numerous applications in scientific research, including:
Wirkmechanismus
Mevaldic acid exerts its effects primarily through its role as an intermediate in the mevalonate pathway. The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to this compound, which is then further converted to mevalonic acid. This pathway is essential for the biosynthesis of isoprenoids, which are precursors to a wide range of biologically important molecules, including cholesterol, steroid hormones, and certain vitamins .
Vergleich Mit ähnlichen Verbindungen
Mevalonic Acid: Mevaldic acid is an intermediate in the biosynthesis of mevalonic acid.
3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA): HMG-CoA is the precursor to this compound in the mevalonate pathway.
Isopentenyl Pyrophosphate (IPP): IPP is a downstream product in the mevalonate pathway.
Uniqueness of this compound: this compound is unique due to its specific role as an intermediate in the mevalonate pathway. Its ability to be converted into mevalonic acid, which is a key precursor for the synthesis of various isoprenoids, highlights its importance in both biological and industrial contexts .
Eigenschaften
IUPAC Name |
3-hydroxy-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(10,2-3-7)4-5(8)9/h3,10H,2,4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCYSIIDJAVQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
541-07-1 | |
| Record name | 3-Hydroxy-3-methyl-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mevaldic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEVALDIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T76J110U2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-benzamidopropylamino)butyl]benzamide](/img/structure/B1213394.png)









![4,4'-BIS[(4-(PHENYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID](/img/structure/B1213409.png)



